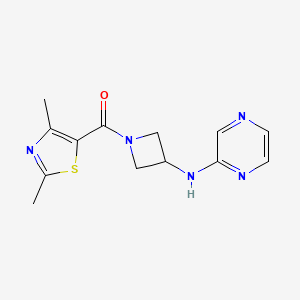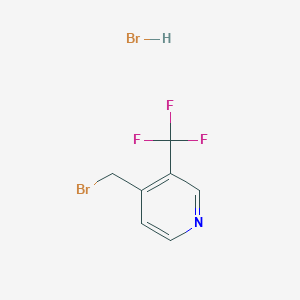![molecular formula C18H11Cl3N4O2S B2735827 2-[(4-Chlorobenzyl)thio]-4-({[(2,6-dichloroisonicotinoyl)oxy]imino}methyl)pyrimidine CAS No. 263755-78-8](/img/structure/B2735827.png)
2-[(4-Chlorobenzyl)thio]-4-({[(2,6-dichloroisonicotinoyl)oxy]imino}methyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Reactions
- The compound is part of a class of compounds known for various reactions, including methylation, acylation, and synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, as found in the study of Biginelli-compounds (Kappe & Roschger, 1989).
Electronic and Nonlinear Optical Properties
- It's related to phenyl pyrimidine derivatives with significant potential in nonlinear optics (NLO) fields, as demonstrated through Density Functional Theory (DFT) calculations and experimental data alignment (Hussain et al., 2020).
Synthesis for Antitumor Activity
- Synthesis of similar pyrimidine derivatives has shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase, indicating significant activity against certain cancers (Grivsky et al., 1980).
Synthesis and Pharmacological Activity
- Pyrimidine derivatives are vital in biological processes, being found in nucleic acids, vitamins, coenzymes, and marine microorganisms. They have considerable therapeutic potential, showing antimicrobial activities in some cases (Chandak Shilpa et al., 2012).
Potentiation by Inhibition of Drug Degradation
- Some pyrimidine derivatives have been studied for their potential to potentiate other drugs by inhibiting metabolic degradation, thus enhancing their efficacy (Elion et al., 1963).
Molecular and Electronic Structure
- Studies on molecular and electronic structures of pyrimidine derivatives have shown that these compounds possess a degree of conformational flexibility, important for their biological activities (Shishkin & Antonov, 1996).
Sequential Functionalization in Medicinal Chemistry
- The sequential functionalization of pyrimidine derivatives is crucial in medicinal chemistry, leading to the development of compounds with potential therapeutic applications (Deng & Mani, 2006).
Biological Evaluation of Pyrimidine Derivatives
- Pyrimidine derivatives have been evaluated for various biological activities, including cytotoxic, antibacterial, and antimicrobial effects, indicating their broad potential in pharmaceutical applications (Fathalla et al., 2006).
properties
IUPAC Name |
[(E)-[2-[(4-chlorophenyl)methylsulfanyl]pyrimidin-4-yl]methylideneamino] 2,6-dichloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4O2S/c19-13-3-1-11(2-4-13)10-28-18-22-6-5-14(24-18)9-23-27-17(26)12-7-15(20)25-16(21)8-12/h1-9H,10H2/b23-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIXIVCKJURNDY-NUGSKGIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)C=NOC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)/C=N/OC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorobenzyl)thio)pyrimidine-4-carbaldehyde O-(2,6-dichloroisonicotinoyl) oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2735745.png)
![N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2735746.png)


![2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid](/img/structure/B2735752.png)

![5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2735754.png)
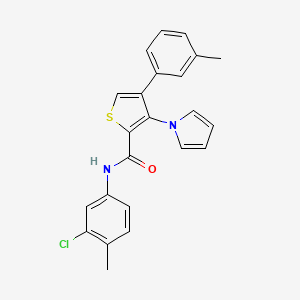
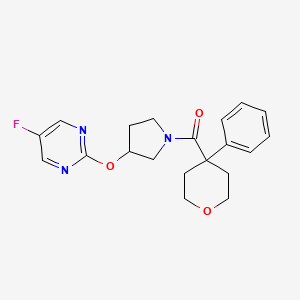
![5-chloro-N-[(4-chlorophenyl)(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2735759.png)
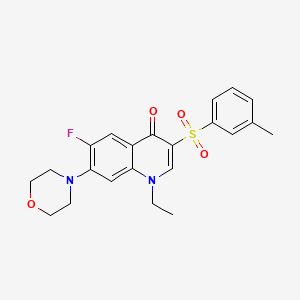
![N-[[1-[(3-Fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-ynamide](/img/structure/B2735761.png)
